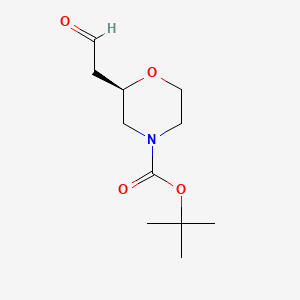

(R)-N-Boc-2-(2-Oxoethyl)morpholine

Description

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDBSLMMIBFBX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657767 | |

| Record name | tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257853-70-5 | |

| Record name | tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Morpholine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to (R)-N-Boc-2-(2-Oxoethyl)morpholine: Structure, Synthesis, and Application

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and bioactive compounds.[1] Its unique physicochemical properties—stemming from a flexible conformation, a weak basic nitrogen, and a hydrogen bond-accepting oxygen—allow it to improve critical pharmacokinetic parameters such as aqueous solubility and metabolic stability.[2] In the development of drugs targeting the central nervous system (CNS), the morpholine moiety is particularly valuable for its ability to strike the delicate balance between lipophilicity and hydrophilicity required for blood-brain barrier permeability.[2]

(R)-N-Boc-2-(2-oxoethyl)morpholine is a chiral building block of significant interest to researchers and drug development professionals. Its structure combines the advantageous morpholine scaffold, a protecting group (Boc) to prevent unwanted side reactions at the nitrogen, and a reactive aldehyde functionality. This aldehyde group serves as a versatile chemical handle for introducing further molecular complexity through reactions like reductive amination, Wittig reactions, or aldol condensations, making it an ideal starting point for the synthesis of diverse compound libraries. This guide provides a detailed examination of its structure, a comprehensive protocol for its synthesis via a field-proven oxidation method, and an exploration of its applications.

Structural and Physicochemical Profile

The precise structure and properties of (R)-N-Boc-2-(2-oxoethyl)morpholine are fundamental to its utility. The molecule features a morpholine ring substituted at the 2-position with an oxoethyl (acetaldehyde) group. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, and the stereochemistry at the chiral center is of the (R)-configuration.

Table 1: Physicochemical Properties of (R)-N-Boc-2-(2-Oxoethyl)morpholine and Its Precursor

| Property | (R)-N-Boc-2-(2-Oxoethyl)morpholine | (R)-N-Boc-2-(2-hydroxyethyl)morpholine (Precursor) |

| CAS Number | 1257853-70-5[3] | 913642-78-1[4] |

| Molecular Formula | C₁₁H₁₉NO₄[3][5] | C₁₁H₂₁NO₄[6][7] |

| Molecular Weight | 229.27 g/mol [3][5] | 231.29 g/mol [4][7] |

| Appearance | Solid[5] | Solid Powder[6] |

| Key Functional Groups | Aldehyde, Morpholine, Boc-protected Amine[5] | Primary Alcohol, Morpholine, Boc-protected Amine[6] |

Synthesis: From Chiral Alcohol to Target Aldehyde

The most direct and common synthesis of (R)-N-Boc-2-(2-oxoethyl)morpholine involves the selective oxidation of the corresponding primary alcohol, (R)-N-Boc-2-(2-hydroxyethyl)morpholine.

Causality Behind Experimental Choices: Selecting the Right Oxidant

The critical step in this synthesis is the conversion of a primary alcohol to an aldehyde. This transformation requires careful selection of the oxidizing agent. Strong oxidants, such as potassium permanganate or chromic acid, will readily oxidize a primary alcohol first to an aldehyde and then further to a carboxylic acid.[8] To isolate the desired aldehyde product, a mild and selective oxidant is imperative.

Two of the most reliable and widely adopted methods for this purpose in modern organic synthesis are the Dess-Martin Oxidation and the Swern Oxidation .

-

Dess-Martin Periodinane (DMP) Oxidation : This method uses a hypervalent iodine reagent, Dess-Martin periodinane, to mildly and selectively oxidize primary alcohols to aldehydes.[9][10] The reaction is known for its operational simplicity, neutral pH conditions (which can be buffered with pyridine to protect acid-sensitive groups), and high yields.[9][11] It is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM).[9][10]

-

Swern Oxidation : This technique uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (Et₃N).[12][13] It is highly effective and tolerates a wide range of functional groups.[13] However, it requires cryogenic temperatures and produces the malodorous byproduct dimethyl sulfide.[12][13]

For this guide, we will detail the Dess-Martin Oxidation due to its mild conditions, operational simplicity, and avoidance of toxic chromium reagents and foul-smelling byproducts.[11]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target aldehyde.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol is a self-validating system designed for researchers in a laboratory setting.

Materials and Reagents:

-

(R)-N-Boc-2-(2-hydroxyethyl)morpholine

-

Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware, magnetic stirrer, and TLC plates

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (R)-N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of Oxidant: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion. The reaction is generally complete within 1-3 hours.[10]

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any unreacted DMP.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by water, and finally brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure (R)-N-Boc-2-(2-oxoethyl)morpholine.

Reaction Mechanism Visualization

The mechanism of the Dess-Martin oxidation involves an initial ligand exchange on the hypervalent iodine center, followed by an intramolecular elimination.[8]

Caption: Simplified mechanism of the Dess-Martin oxidation.

Applications in Drug Development and Medicinal Chemistry

The true value of (R)-N-Boc-2-(2-oxoethyl)morpholine lies in its potential as a versatile intermediate for synthesizing more complex molecules. The aldehyde functional group is a key synthon for C-C and C-N bond formation.

-

Scaffold for Biologically Active Molecules: The morpholine ring itself is a privileged scaffold found in drugs with a wide range of therapeutic actions, including anticancer, anti-inflammatory, and antiviral properties.[14]

-

Reductive Amination: The aldehyde can readily react with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form new C-N bonds, allowing for the facile introduction of diverse amine-containing side chains.

-

Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reaction) or related reagents allows for the conversion of the aldehyde into a variety of alkene structures, extending the carbon skeleton.

-

CNS Drug Discovery: Given the prevalence of the morpholine scaffold in CNS-active agents, this building block is particularly useful for creating libraries of compounds aimed at neurological targets, such as dopamine receptors or enzymes involved in neurodegenerative diseases like Alzheimer's.[2][15]

Conclusion

(R)-N-Boc-2-(2-oxoethyl)morpholine is a high-value chiral building block for modern chemical and pharmaceutical research. Its synthesis is reliably achieved through the mild and selective oxidation of its corresponding primary alcohol, with methods like the Dess-Martin oxidation offering an efficient and practical route. The combination of a privileged morpholine scaffold with a versatile aldehyde handle makes this compound an essential tool for drug discovery professionals seeking to generate novel and structurally diverse molecular entities with therapeutic potential.

References

-

Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

- BEIGI-SOMAR, V., HOMAMI, S. S., GHAZANFARPOUR-DARJANI, M., & MONZAVI, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. J. Heterocycl. Chem., 57, 140–150.

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (2020, January 6). Retrieved March 7, 2026, from [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

- Fults, A., Chamakuri, S., & Young, D. (n.d.). Expanding complex morpholines using systematic chemical diversity.

- Jain, A., & Sahu, S. K. (2024).

-

Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

Alcohol Reactions: Swern Oxidation using DMSO - OrgoSolver. (n.d.). Retrieved March 7, 2026, from [Link]

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (2004, May 5). Retrieved March 7, 2026, from [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

Swern oxidation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Alcohol to Aldehyde - Common Conditions. (n.d.). Retrieved March 7, 2026, from [Link]

-

Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

4-N-Boc-2-(2-hydroxyethyl)morpholine - ChemBK. (2024, April 9). Retrieved March 7, 2026, from [Link]

-

(R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

-

Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. (2023, September 5). Retrieved March 7, 2026, from [Link]

-

N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

- CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents. (n.d.).

Sources

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1257853-70-5|(R)-N-Boc-2-(2-Oxoethyl)morpholine|BLD Pharm [bldpharm.com]

- 4. N-Boc-2-(2-hydroxyethyl)morpholine 95% | CAS: 913642-78-1 | AChemBlock [achemblock.com]

- 5. N-Boc-2-(2-Oxoethyl)morpholine | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. N-Boc-2-(2-hydroxyethyl)morpholine | 913642-78-1 [chemicalbook.com]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Swern oxidation - Wikipedia [en.wikipedia.org]

- 14. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Spectral Data Analysis of (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimental spectral data in the public domain, this guide leverages advanced prediction methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This document serves as a valuable resource for researchers in quality control, process development, and synthetic chemistry, offering insights into the structural elucidation and purity assessment of this important chiral building block.

Introduction

(R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry. The presence of a reactive aldehyde functional group, coupled with the stereochemically defined morpholine scaffold, makes it a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. The Boc-protecting group ensures controlled reactivity and enhances solubility in common organic solvents, facilitating its use in multi-step synthetic sequences.

The precise characterization of this intermediate is paramount to ensure the identity, purity, and stereochemical integrity of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization. However, the aldehyde functionality can sometimes lead to instability, making the isolation and comprehensive experimental spectral analysis of this compound challenging. This guide, therefore, presents a detailed examination of its predicted spectral properties, providing a reliable framework for its identification.

Predicted Spectral Data and Interpretation

The following sections detail the predicted spectral data for (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate. These predictions are generated using a combination of computational algorithms and are supported by empirical data from analogous structures.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of the title compound in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-9 (CHO) | 9.7 - 9.8 | t | ~1.5 |

| H-2 | 4.0 - 4.2 | m | - |

| H-3a, H-5a (ax) | 3.8 - 4.0 | m | - |

| H-6a (ax) | 2.9 - 3.1 | m | - |

| H-3e, H-5e (eq) | 3.4 - 3.6 | m | - |

| H-6e (eq) | 3.1 - 3.3 | m | - |

| H-8a, H-8b | 2.7 - 2.9 | d | ~6.0 |

| Boc (t-butyl) | 1.4 - 1.5 | s | - |

Interpretation:

-

Aldehyde Proton (H-9): The most downfield signal, predicted in the range of 9.7-9.8 ppm, is characteristic of an aldehyde proton. Its predicted multiplicity as a triplet is due to coupling with the adjacent methylene protons (H-8).

-

Morpholine Ring Protons (H-2, H-3, H-5, H-6): The morpholine ring protons exhibit a complex series of overlapping multiplets in the region of 2.9-4.2 ppm. The protons adjacent to the oxygen atom (H-3 and H-5) are expected to be at a lower field than those adjacent to the nitrogen atom (H-6). The chiral center at C-2 induces diastereotopicity in the methylene protons of the ring (H-3, H-5, and H-6), leading to distinct signals for the axial and equatorial protons.

-

Methylene Protons adjacent to Aldehyde (H-8): The methylene protons adjacent to the aldehyde group are expected to appear as a doublet around 2.7-2.9 ppm, coupling with the aldehyde proton.

-

Boc Protecting Group: The nine equivalent protons of the tert-butyl group of the Boc protector are predicted to give a sharp singlet at approximately 1.4-1.5 ppm.

Caption: Molecular Structure of the target compound.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of the title compound in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9 (CHO) | 200 - 202 |

| C-7 (Boc C=O) | 154 - 155 |

| C-10 (Boc quat. C) | 80 - 81 |

| C-2 | 70 - 72 |

| C-3, C-5 | 66 - 68 |

| C-8 | 49 - 51 |

| C-6 | 43 - 45 |

| C-11 (Boc CH₃) | 28 - 29 |

Interpretation:

-

Aldehyde Carbonyl (C-9): The aldehyde carbonyl carbon is the most deshielded carbon, predicted to resonate at a very low field, around 200-202 ppm.

-

Carbamate Carbonyl (C-7): The carbonyl carbon of the Boc protecting group is expected to appear around 154-155 ppm.

-

Boc Quaternary Carbon (C-10): The quaternary carbon of the tert-butyl group is predicted to be in the range of 80-81 ppm.

-

Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The carbons of the morpholine ring are predicted to appear in the range of 43-72 ppm. The carbon bearing the side chain (C-2) and the carbons adjacent to the oxygen (C-3 and C-5) are at a lower field compared to the carbon adjacent to the nitrogen (C-6).

-

Methylene Carbon (C-8): The carbon of the methylene group adjacent to the aldehyde is predicted around 49-51 ppm.

-

Boc Methyl Carbons (C-11): The three equivalent methyl carbons of the Boc group are predicted to give a single signal around 28-29 ppm.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for the title compound are presented in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O stretch (aldehyde) | 1720-1740 | Strong |

| C=O stretch (carbamate) | 1680-1700 | Strong |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C-O stretch (ether) | 1080-1150 | Strong |

| C-N stretch (amine) | 1220-1280 | Medium |

Interpretation:

-

Aldehyde Group: The presence of the aldehyde is indicated by two characteristic C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi resonance) and a strong C=O stretching absorption between 1720-1740 cm⁻¹.

-

Carbamate Group: The Boc protecting group will show a strong C=O stretching band in the region of 1680-1700 cm⁻¹.

-

Other Functional Groups: Standard alkane C-H stretching, ether C-O stretching, and amine C-N stretching vibrations are also expected in their characteristic regions.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (Molecular Formula: C₁₁H₁₉NO₄, Molecular Weight: 229.27 g/mol ), the predicted key fragments under Electron Ionization (EI) are listed in Table 4.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Predicted Fragment |

| 229 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 156 | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |

| 129 | [M - Boc]⁺ |

| 100 | [C₅H₁₀NO]⁺ (Morpholine ring fragment) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

The molecular ion peak [M]⁺ at m/z 229 is expected, although it may be of low intensity. The fragmentation pattern will likely be dominated by the loss of the tert-butyl group (m/z 57) or isobutylene (m/z 173) from the Boc protecting group. Cleavage of the entire Boc group would result in a fragment at m/z 129. Fragmentation of the morpholine ring can also be expected, leading to characteristic ions such as m/z 100.

Caption: A typical workflow for spectral analysis.

Experimental Protocols

While this guide focuses on predicted data, the following are standard, self-validating protocols for acquiring the experimental spectra of a compound like (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the instrument used.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a volatile solvent like dichloromethane, deposit it on a salt plate, and allow the solvent to evaporate.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan with the empty sample holder. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained fragmentation pattern with predicted patterns or library spectra.

Synthesis and Potential Impurities

(R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is typically synthesized by the oxidation of its corresponding alcohol, (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[1]

Caption: General synthetic route to the target compound.

Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. Depending on the chosen method, potential impurities could include:

-

Unreacted Starting Material: The corresponding alcohol. Its presence would be indicated by a broad -OH stretch in the IR spectrum (around 3400 cm⁻¹) and characteristic signals in the NMR spectra.

-

Over-oxidation Product: The corresponding carboxylic acid, (R)-tert-butyl 2-(carboxymethyl)morpholine-4-carboxylate. This would show a very broad O-H stretch in the IR spectrum and a carboxylic acid proton signal (>10 ppm) in the ¹H NMR.

-

Reagent-derived Byproducts: For instance, dimethyl sulfide from a Swern oxidation or iodinane byproducts from a Dess-Martin oxidation.

Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or LC-MS and appropriate purification, typically by column chromatography, are essential to obtain the pure aldehyde.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate. By combining predictive methodologies with established spectroscopic principles, a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data has been presented. The included standard experimental protocols and discussion on the synthesis and potential impurities offer a practical framework for researchers working with this important chiral intermediate. This guide serves as a valuable tool for the structural elucidation, purity assessment, and quality control of (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate in a drug discovery and development setting.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

Sources

The Strategic Sourcing and Synthesis of Chiral 2-Substituted Morpholines: A Technical Guide for Drug Discovery

Introduction: The Ascendant Role of 2-Substituted Morpholines in Medicinal Chemistry

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted at the 2-position with a chiral center, these scaffolds offer a three-dimensional diversity that is critical for potent and selective interactions with biological targets.[1][2] From modulating neurotransmitter receptors to inhibiting key enzymes, chiral 2-substituted morpholines are integral components of numerous FDA-approved drugs and clinical candidates.[3][4][5] This guide provides an in-depth analysis of the commercial landscape for these vital building blocks and a technical overview of robust synthetic strategies for their custom preparation.

Part 1: The Commercial Landscape - Sourcing Enantiopure 2-Substituted Morpholines

The direct purchase of enantiomerically pure 2-substituted morpholines can significantly accelerate early-stage drug discovery programs. While the variety of commercially available analogues is not exhaustive, a number of key building blocks, particularly (R)- and (S)-2-methylmorpholine, are readily accessible from various suppliers.

Commonly Available Chiral 2-Substituted Morpholines

The most frequently catalogued chiral 2-substituted morpholine is 2-methylmorpholine, available in both (R) and (S) enantiomeric forms. This compound serves as a foundational building block for further synthetic elaboration. Other simple alkyl and functionalized derivatives can also be found, though often with fewer suppliers and at a higher cost.

| Compound Name | Enantiomer | Representative Suppliers | Notes |

| 2-Methylmorpholine | (R) | Advanced ChemBlocks[6], Cenmed Enterprises[7], EAST CHEMSOURCES LIMITED[8], ChemicalBook[9], J&K Scientific[10] | Routinely stocked building block. |

| 2-Methylmorpholine | (S) | Often available from the same suppliers as the (R)-enantiomer. | |

| 2-(Hydroxymethyl)morpholine | (S) | Commercially available (Boc-protected)[11] | Key starting material for further diversification. |

| 2-Phenylmorpholine | (R) | abcr Gute Chemie[12] | An example of a commercially available 2-aryl morpholine. |

| N-Boc-(2R)-(Hydroxymethyl)-5-cyclopropylmorpholine | abcr Gute Chemie[12] | Example of a more complex, multi-substituted chiral morpholine. | |

| N-Boc-(2R)-Hydroxymethyl-(5R)-methylmorpholine | abcr Gute Chemie[12] | Demonstrates availability of diastereomerically pure compounds. |

It is important to note that many chemical suppliers, such as Fluorochem[13], Symeres (through their Chiralix catalog)[14], BLDpharm[15], and Life Chemicals[4], offer a broad range of chiral building blocks and may have additional 2-substituted morpholines in their collections. Researchers are encouraged to perform structure-based searches on supplier websites for the most up-to-date availability.

Part 2: Synthetic Strategies for Accessing Novel Chiral 2-Substituted Morpholines

When the desired 2-substituted morpholine is not commercially available, researchers must turn to de novo synthesis. The choice of synthetic route is dictated by the nature of the substituent at the 2-position, the desired stereochemistry, and the scale of the synthesis. The following sections detail reliable and adaptable methods for the preparation of these valuable compounds.

Strategy 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

A highly efficient and atom-economical approach for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of a dehydromorpholine precursor.[16] This method is particularly well-suited for the preparation of 2-aryl and 2-alkyl morpholines.

Causality of Experimental Choices: The success of this reaction hinges on the selection of an appropriate chiral phosphine ligand to induce high enantioselectivity. Ligands with a large bite angle, such as SKP-Phos, have been shown to be particularly effective in creating a chiral environment around the rhodium catalyst, leading to excellent enantiomeric excesses (up to 99% ee).[16][17] The choice of a rhodium precursor, such as [Rh(COD)2]BF4, is standard for these types of hydrogenations due to its reliability and high catalytic activity.

Workflow for Asymmetric Hydrogenation

Caption: Workflow for the synthesis of chiral 2-substituted morpholines via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

Step-by-Step Methodology:

-

To a dried Schlenk tube under an argon atmosphere, add the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 mmol), [Rh(COD)2]BF4 (0.01 mmol, 1 mol%), and the chiral ligand (e.g., SKP-Phos, 0.011 mmol, 1.1 mol%).

-

Add degassed solvent (e.g., dichloromethane, 5 mL).

-

The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm) and stir the reaction at a set temperature (e.g., 30 °C) for 24 hours.

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)- or (S)-2-phenylmorpholine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Self-Validating System: The enantiomeric purity of the final product is directly correlated with the effectiveness of the chiral catalyst. A high ee (>95%) validates the choice of ligand and reaction conditions. The conversion can be monitored by TLC or LC-MS to ensure the reaction has gone to completion.

Strategy 2: Diastereoselective Annulation via Photocatalysis

For the construction of more complex, including tri- and tetra-substituted morpholines, a recently developed photocatalytic diastereoselective annulation strategy offers a powerful solution.[18][19] This method allows for the direct synthesis of morpholines from readily available starting materials.

Causality of Experimental Choices: This approach leverages the power of visible-light photocatalysis to generate a radical cation intermediate, which then undergoes a stereocontrolled cyclization. The choice of photocatalyst, Lewis acid, and Brønsted acid is crucial for achieving high yields and diastereoselectivity.[18] The stereochemical outcome is often directed by a chiral amine starting material, making it a substrate-controlled diastereoselective transformation.

Logical Relationship in Photocatalytic Annulation

Caption: Key components and stages of the photocatalytic synthesis of complex chiral morpholines.

Strategy 3: Synthesis from Chiral Amino Alcohols

A classic and reliable method for constructing chiral 2-substituted morpholines involves starting from enantiopure amino alcohols.[3][20] This approach provides excellent control over the absolute stereochemistry at the 2-position.

Causality of Experimental Choices: The choice of the starting chiral amino alcohol directly dictates the stereochemistry of the final product. The subsequent cyclization step, often an intramolecular Williamson ether synthesis or a reductive amination followed by cyclization, is a robust and well-established transformation. The use of protecting groups, such as Boc for the amine, is often necessary to prevent side reactions and ensure regioselectivity during the cyclization step.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Morpholine via Oxa-Michael Addition

This protocol is adapted from a general strategy for producing systematically diverse morpholines.[20]

Step-by-Step Methodology:

-

Sulfonamide Formation: To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add a base (e.g., triethylamine, 1.2 eq) and cool to 0 °C. Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise and allow the reaction to warm to room temperature and stir for 12 hours.

-

N-Alkylation: To the resulting sulfonamide in a polar aprotic solvent (e.g., DMF), add a base (e.g., K2CO3, 2.0 eq) and ethyl 4-bromocrotonate (1.2 eq). Heat the reaction (e.g., to 60 °C) for 12 hours.

-

Oxa-Michael Cyclization: Cool the reaction mixture to 0 °C and add a strong base (e.g., potassium tert-butoxide, 1.1 eq). Stir for 1-2 hours at this temperature.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography to separate the cis and trans diastereomers.

-

Deprotection: The nosyl protecting group can be removed under standard conditions (e.g., thiophenol and K2CO3 in DMF) to yield the free morpholine.

Self-Validating System: The diastereomeric ratio of the product can be analyzed by 1H NMR of the crude reaction mixture. The successful separation of diastereomers and confirmation of their relative stereochemistry by 2D NMR techniques (e.g., NOESY) validates the purification process. Chiral HPLC analysis can be used to confirm that no racemization has occurred during the synthetic sequence.[20]

Conclusion

Chiral 2-substituted morpholines are indispensable tools in the arsenal of the modern medicinal chemist. While direct procurement of simple analogues is feasible, the ability to synthesize novel and more complex derivatives is often essential for the progression of drug discovery projects. The synthetic strategies outlined in this guide, from asymmetric hydrogenation to diastereoselective annulation and classical cyclizations from chiral pool starting materials, provide a robust and versatile toolkit for accessing these critical building blocks. By understanding the causality behind the experimental choices and implementing self-validating protocols, researchers can confidently and efficiently incorporate these valuable scaffolds into their next generation of therapeutic agents.

References

-

2-Substituted chiral morpholines as bioactive compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

2-Methylmorpholine (C007B-234944). (n.d.). Cenmed Enterprises. Retrieved March 7, 2026, from [Link]

-

Matralis, A. N., & Kourounakis, A. P. (2012). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Research, 21(7), 1085–1094. [Link]

-

(R)-2-Methylmorpholine;Morpholine, 2-methyl-,(2R) -. (n.d.). EAST CHEMSOURCES LIMITED. Retrieved March 7, 2026, from [Link]

-

Fults, A., Chamakuri, S., & Young, D. (n.d.). Expanding complex morpholines using systematic chemical diversity. ACS Spring 2023. Retrieved March 7, 2026, from [Link]

-

Tang, A., Chamakuri, S., & Young, D. W. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved March 7, 2026, from [Link]

-

Li, M., Zhang, J., Zhang, Y., Zhang, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14838–14843. [Link]

-

Organix & Chiralix Product Catalogs | Custom Synthesis. (n.d.). Symeres. Retrieved March 7, 2026, from [Link]

-

Tang, A., Chamakuri, S., & Young, D. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(13), 2733–2738. [Link]

-

(R)-2-Methyl-morpholine (CAS No. 168038-14-0) Suppliers. (n.d.). ChemicalRegister.com. Retrieved March 7, 2026, from [Link]

-

Sanford-Crane, H., et al. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 25(16), 3294-3298. [Link]

-

Wang, Y., et al. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

- Derivatives of 2-phenyl-morpholine and medical compositions. (n.d.). Google Patents.

-

Morpholine & Substituted Morpholines. (n.d.). Amines & Plasticizers Limited. Retrieved March 7, 2026, from [Link]

-

Chiral Morpholines. (n.d.). abcr Gute Chemie. Retrieved March 7, 2026, from [Link]

-

Synthesis of morpholine-substituted derivatives 91–105. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021, October 28). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(24), 6294-6297. [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025, April 18). Université catholique de Louvain. Retrieved March 7, 2026, from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

2-Methylmorpholine M588524 from Aladdin Scientific Corporation. (n.d.). Labcompare.com. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-2-Methylmorpholine 95% | CAS: 790184-33-7 | AChemBlock [achemblock.com]

- 7. cenmed.com [cenmed.com]

- 8. (2R)-2-methyl-morpholine;(R)-2-Methylmorpholine;Morpholine, 2-methyl-,(2R)-;(2R)-2-METHYLMORPHOLINE;, CasNo.790184-33-7 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 9. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral Morpholines - Chiral Compounds - Products – abcr Gute Chemie [abcr.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. symeres.com [symeres.com]

- 15. (Chiral Building Blocks) | BLDpharm [bldpharm.com]

- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Université catholique de Louvain [uclouvain.be]

- 20. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Reductive amination of (R)-N-Boc-2-(2-Oxoethyl)morpholine protocol.

An Application Guide to the Reductive Amination of (R)-N-Boc-2-(2-Oxoethyl)morpholine

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern pharmaceutical and medicinal chemistry, the synthesis of amines is a cornerstone transformation. Reductive amination stands out as one of the most powerful and widely utilized methods for forming crucial carbon-nitrogen (C-N) bonds.[1][2][3] This reaction class is responsible for approximately a quarter of all C-N bond-forming reactions within the pharmaceutical industry, underscoring its importance in the creation of biologically active molecules.[2][4] The process elegantly converts a carbonyl compound—an aldehyde or ketone—into a primary, secondary, or tertiary amine in a single synthetic operation.[5]

This application note provides a detailed protocol and scientific rationale for the reductive amination of a specific, high-value building block: (R)-N-Boc-2-(2-oxoethyl)morpholine. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[6] The aldehyde functional group on this chiral, Boc-protected morpholine core makes it an ideal substrate for introducing diverse amine functionalities, thereby enabling the rapid generation of compound libraries for drug development campaigns.

We will focus on a one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent prized for its mildness, remarkable selectivity, and superior safety profile compared to alternatives like sodium cyanoborohydride (NaBH₃CN).[1][7][8][9] This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing complex amine derivatives.

The Scientific Rationale: A Mechanistic Deep Dive

Understanding the underlying mechanism is critical to appreciating the protocol's design and for effective troubleshooting. The reductive amination reaction proceeds through a well-defined sequence of equilibria that can be expertly controlled.[10]

The overall transformation involves two key stages occurring in a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.[10][11] Under the reaction conditions, this intermediate rapidly dehydrates to form a C=N double bond, yielding an imine. In the presence of even trace acid, the imine is protonated to form a highly electrophilic iminium ion.[11][12]

-

Hydride-Mediated Reduction: The reducing agent, present in the same pot, then selectively reduces the iminium ion (or the imine directly) to furnish the final amine product.

Causality Behind Experimental Choices: The "Why"

-

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? The success of a one-pot reductive amination hinges on a reducing agent that can selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[7][13]

-

Selectivity: NaBH(OAc)₃ is a mild and sterically hindered hydride donor due to the electron-withdrawing effects of the three acetoxy groups.[2][13] This makes it relatively slow to react with aldehydes and ketones but highly reactive toward the more electrophilic iminium ion.[7][13] This chemoselectivity is the cornerstone of the procedure's success.

-

Safety and Practicality: Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not generate highly toxic cyanide waste, making it a safer and more environmentally conscious choice.[1][8][14] It is also conveniently handled as a stable solid.

-

Incompatible Reagents: A stronger reducing agent like sodium borohydride (NaBH₄) would simply reduce the starting aldehyde to an alcohol, preventing the desired amine formation.[15]

-

-

Why Anhydrous Aprotic Solvents? The choice of solvent is critical.

-

Reagent Stability: NaBH(OAc)₃ is sensitive to moisture and reacts with protic solvents like methanol or water.[9] Therefore, anhydrous aprotic solvents are required.

-

Optimal Performance: 1,2-Dichloroethane (DCE) is widely cited as the preferred solvent for NaBH(OAc)₃-mediated reductive aminations, often leading to faster reaction times and higher yields compared to other solvents like Tetrahydrofuran (THF) or Acetonitrile.[12][13][16]

-

-

The Role of Acetic Acid (Catalyst): While often unnecessary for reactive aldehydes, the addition of a stoichiometric amount of a weak acid like acetic acid can be beneficial.[12][16] It catalyzes the dehydration of the hemiaminal to the imine, which can be the rate-limiting step, and ensures the formation of the highly reactive iminium ion intermediate.[13][17]

Visualizing the Process

Overall Reaction Scheme

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of (R)-N-Boc-2-(2-oxoethyl)morpholine with a representative primary amine (Benzylamine). The stoichiometry and reaction time may require optimization for different amine substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (R)-N-Boc-2-(2-oxoethyl)morpholine | ≥95% | Commercial | Store under inert gas. |

| Amine (e.g., Benzylamine) | ≥99% | Commercial | Purify if necessary. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercial | Handle in a dry environment. |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercial | Use a fresh bottle or dry over molecular sieves. |

| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep. | For quenching. |

| Brine (Saturated NaCl) | Aqueous Solution | In-house prep. | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial | For drying. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-N-Boc-2-(2-oxoethyl)morpholine (1.0 eq). The flask is sealed with a septum and purged with dry nitrogen or argon.

-

Addition of Reactants: Using a syringe, add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the aldehyde. Stir until the solid is fully dissolved. Add the amine (1.0-1.2 eq) via syringe and allow the mixture to stir for 20-30 minutes at room temperature.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring solution in several small portions over 5-10 minutes. Note: A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting aldehyde. Reactions are typically complete within 2-12 hours.

-

Reaction Quench: Once the reaction is complete, carefully quench the mixture by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of DCE used).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted product. [18][19]

Quantitative Protocol Summary

| Parameter | Value/Description | Rationale |

| Aldehyde | (R)-N-Boc-2-(2-oxoethyl)morpholine | 1.0 equivalent |

| Amine | e.g., Benzylamine | 1.1 equivalents |

| Reducing Agent | Sodium triacetoxyborohydride | 1.5 equivalents |

| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | ~0.1 M |

| Temperature | Room Temperature (~20-25 °C) | Mild conditions are sufficient and prevent side reactions. |

| Reaction Time | 2 - 12 hours | Substrate dependent; monitor for completion. |

| Typical Yield | 75 - 95% | Highly efficient transformation. |

Expert Insights & Troubleshooting

-

Moisture is the Enemy: The paramount factor for success is the rigorous exclusion of moisture. NaBH(OAc)₃ will be consumed by water, leading to incomplete reactions. [9]Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

-

Reagent Quality: The potency of solid NaBH(OAc)₃ can degrade upon prolonged exposure to air. [9][17]Using a freshly opened bottle or a properly stored reagent is advisable for reproducibility.

-

Sluggish Reactions: If a reaction with a less nucleophilic amine (e.g., an aniline) or a sterically hindered amine is slow, the addition of 1.0-2.0 equivalents of glacial acetic acid to the initial mixture (before adding the reducing agent) can accelerate the reaction. [12][16]* Preventing Di-alkylation: When using a primary amine, a potential side reaction is the further reaction of the newly formed secondary amine product with another molecule of aldehyde. The described one-pot procedure, where the imine is reduced in situ as it forms, keeps the concentration of the product amine low, effectively minimizing this di-alkylation side product. [14][20]* Purification: The Boc-protected amine products are generally non-polar and well-behaved on silica gel. A standard workup is usually sufficient to remove most inorganic byproducts before chromatographic purification.

References

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(3), 1391-1469. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Shaikh, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 324-350. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

-

Chemistry Steps. (2024). Reductive Amination of Aldehydes and Ketones. [Link]

-

Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(35), 11342-11346. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Bähn, S., et al. (2011). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 111(3), 1479-1513. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

-

Organic Syntheses. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]

-

ResearchGate. (2007). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]

-

ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]

-

ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Reductive Amination. [Link]

-

Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry: An Indian Journal. [Link]

-

Nájera, C., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(13), 9639-9645. [Link]

-

Scilit. (2007). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]

-

van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Reddy, B. V. S., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 12(16), 3614–3617. [Link]

Sources

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Sodium triacetoxyborohydride [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Swern Oxidation of (R)-N-Boc-2-(hydroxymethyl)morpholine

Executive Summary

The morpholine ring is a privileged structural motif in modern drug discovery, prized for its favorable physicochemical properties and metabolic stability. The oxidation of (R)-N-Boc-2-(hydroxymethyl)morpholine to its corresponding aldehyde, (R)-N-Boc-morpholine-2-carboxaldehyde, is a critical synthetic node. However, the resulting C2-chiral center is positioned

This application note details an optimized, self-validating Swern oxidation protocol engineered to achieve total conversion while completely preserving the enantiomeric excess (ee) of the substrate. By systematically substituting sterically hindered bases and strictly governing cryogenic thresholds, this method neutralizes the epimerization pathways inherent to classical Swern conditions.

Mechanistic Causality & Stereochemical Control

The classical Swern oxidation relies on the activation of dimethyl sulfoxide (DMSO) by oxalyl chloride at –78 °C to generate the highly electrophilic active species, chlorodimethylsulfonium chloride[1, 2]. The primary alcohol of the morpholine substrate intercepts this intermediate, forming an alkoxysulfonium ion.

The Stereochemical Pitfall:

In traditional protocols, triethylamine (Et

The Causality of Optimization:

To structurally enforce stereoretention, this protocol mandates the use of N,N-Diisopropylethylamine (DIPEA) (Hünig's base) in place of Et

Reaction Workflows and Mechanistic Pathways

Caption: Mechanistic steps of Swern oxidation yielding the target chiral morpholine aldehyde.

Caption: Process workflow for the Swern oxidation of (R)-N-Boc-2-(hydroxymethyl)morpholine.

Materials and Stoichiometry

Precise stoichiometric control prevents the over-accumulation of unreacted thiol-containing byproducts and preserves molecular integrity [5].

| Reagent | Equivalents | Amount (per 1.0 mmol) | Mechanistic Role | Causality / Note |

| (R)-N-Boc-2-(hydroxymethyl)morpholine | 1.0 | 217.2 mg | Substrate | Must be dried azeotropically (toluene) to remove moisture. |

| Oxalyl Chloride | 1.3 | 115 | Activator | Induces DMSO activation. Venting required for CO/CO |

| Dimethyl Sulfoxide (DMSO) | 2.6 | 185 | Oxidant | Excess required to drive complete activation. Must be anhydrous. |

| DIPEA | 5.0 | 870 | Hindered Base | Excludes |

| Dichloromethane (DCM) | 0.1 M | 10.0 mL | Solvent | Absolute anhydrous and degassed. |

Experimental Protocol

Note: Conduct all steps in a highly ventilated fume hood due to the generation of toxic carbon monoxide and highly odoriferous dimethyl sulfide (DMS) [2].

Step 1: System Preparation & Activation

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Add anhydrous DCM (7.0 mL) and oxalyl chloride (1.3 eq) to the flask. Cool the system to strictly –78 °C using a dry ice/acetone bath.

-

Causality Checkpoint: Slowly add anhydrous DMSO (2.6 eq) dropwise over 5 minutes. The reaction will vigorously effervesce (release of CO and CO

). Stir for 15 minutes at –78 °C to ensure quantitative formation of the chlorodimethylsulfonium chloride intermediate.

Step 2: Substrate Addition 4. Dissolve (R)-N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM (3.0 mL). 5. Add the substrate solution dropwise down the side of the flask over 10 minutes to maintain internal cryogenic temperatures. 6. Stir the resulting mixture at –78 °C for 45 minutes to drive the formation of the alkoxysulfonium ion.

Step 3: Base-Promoted Elimination 7. Causality Checkpoint: Introduce DIPEA (5.0 eq) dropwise over 10 minutes. The bulkiness of DIPEA is critical here; rapid addition or the use of unhindered bases will spike the local pH and temperature, causing immediate enolization of the nascent product [4, 5]. 8. Maintain the reaction at –78 °C for 15 minutes, then slowly warm the bath to –20 °C over 1 hour. This controlled warming provides the activation energy necessary for the intramolecular syn-elimination without allowing basic thermal degradation.

Step 4: Self-Validating Quench & Work-Up

9. Quench the reaction at –20 °C by adding 10 mL of pH-neutral phosphate buffer or saturated aqueous NH

Troubleshooting and Optimization

| Observation / Issue | Root Cause Analysis | Corrective Action & Optimization |

| Loss of Enantiomeric Excess (Racemization) | Enolization of the | Verify the use of DIPEA instead of Et |

| Incomplete Conversion / Thioacetal Impurities | Pummerer rearrangement of the activated DMSO before the alcohol is added. | Ensure the internal temperature never exceeds –60 °C during the activation phase. Use strictly anhydrous solvents, as moisture hydrolyzes the active species [2, 5]. |

| Pungent Odor in Laboratory | Volatilization of Dimethyl Sulfide (DMS) byproduct [1]. | Route exhaust through a bleach scrubber. Rinse all glassware and TLC plates in a 10% bleach solution immediately after use. |

References

Sources

Application Note: (R)-N-Boc-2-(2-Oxoethyl)morpholine in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Medicinal chemists, synthetic biologists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The design of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds that can simultaneously satisfy stringent steric, electronic, and pharmacokinetic requirements. (R)-N-Boc-2-(2-Oxoethyl)morpholine (CAS: 1257853-70-5) has emerged as a cornerstone chiral building block in modern oncology and immunology drug discovery.

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over simple acyclic amines or achiral morpholines. Its utility rests on four core mechanistic pillars:

-

The Morpholine Core (Physicochemical & Binding Affinity): Kinase inhibitors, particularly those containing large multi-ring systems (e.g., pyrimidines, quinolines), often suffer from poor aqueous solubility and high lipophilicity. The incorporation of a morpholine ring drastically improves the polar surface area and aqueous solubility[1]. Furthermore, the oxygen atom of the morpholine ring frequently acts as a critical hydrogen-bond acceptor, directly interacting with the backbone NH of valine or similar residues within the kinase hinge region[2]. Finally, the relatively lower basicity of the morpholine nitrogen (compared to acyclic secondary amines) helps minimize hERG potassium channel inhibition, a major cause of clinical cardiotoxicity[3].

-

The (R)-Stereocenter (Target Selectivity): The spatial orientation of the 2-position substituent is critical for engaging the chiral ATP-binding pocket of kinases. For example, in the development of Checkpoint Kinase 1 (CHK1) inhibitors, the (R)-enantiomer demonstrated a distinct 2- to 3-fold binding preference over its (S)-counterpart by avoiding steric clashes with the ribose-binding pocket[3]. Similar stereospecific dependencies have been validated in GCN2 and PI3K/mTOR inhibitor development[4].

-

The 2-Oxoethyl Functionality (Late-Stage Diversification): The pendant acetaldehyde group acts as a modular coupling point. Instead of building the heterocyclic core from scratch for each analog, chemists can use the highly reactive aldehyde for facile reductive aminations with various aromatic or heteroaromatic amines, seamlessly building the solvent-exposed "tail" of the inhibitor[5].

-

Boc Protection (Orthogonal Synthesis): The tert-butyloxycarbonyl (Boc) group protects the morpholine nitrogen during reductive amination. It is completely orthogonal to the reductive conditions and can be cleaved cleanly using acid (e.g., TFA), releasing gaseous byproducts (CO2 and isobutylene) that eliminate the need for complex intermediate purification.

Synthetic Workflow & Pathway Visualization

The logical progression of utilizing (R)-N-Boc-2-(2-Oxoethyl)morpholine involves tail assembly via the aldehyde, followed by unmasking of the morpholine nitrogen for coupling to the primary pharmacophore (the kinase core).

Workflow of kinase inhibitor synthesis using the (R)-N-Boc-2-(2-Oxoethyl)morpholine scaffold.

Standard Operating Protocols

The following protocols outline the validated methodologies for incorporating this chiral building block into a generic kinase inhibitor pipeline (e.g., for Raf or GCN2 inhibitors)[4][6].

Protocol A: Reductive Amination (Kinase Tail Assembly)

Purpose: To attach the regulatory/solvent-exposed tail of the inhibitor to the 2-position of the morpholine ring. Mechanistic Choice: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transiently formed iminium ion much faster than the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[5].

Step-by-Step Procedure:

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of (R)-N-Boc-2-(2-Oxoethyl)morpholine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Imine Formation: Add 1.1 equivalents of the target primary amine (e.g., substituted aniline or aminopyrimidine). Stir at room temperature for 1 hour. Note: If the amine is weakly nucleophilic, add 0.1 equivalents of glacial acetic acid to catalyze iminium ion formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Introduce 1.5 equivalents of solid NaBH(OAc)3 portion-wise over 15 minutes to control the mild exotherm.

-

Reaction Execution: Remove the ice bath and allow the reaction to stir at ambient temperature for 12–16 hours.

-

Self-Validation (In-Process QA): Monitor via LC-MS or TLC. The reaction is complete when the aldehyde precursor signal completely disappears, and a new peak corresponding to the [M+H]+ of the Boc-protected secondary amine appears[5].

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (until bubbling ceases). Extract with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Boc Deprotection and Core SNAr Coupling

Purpose: To remove the protective Boc group and attach the morpholine nitrogen to the primary kinase hinge-binding core (e.g., a chloropyrimidine or fluoroquinoline). Mechanistic Choice: Trifluoroacetic acid (TFA) in DCM is used for rapid, clean deprotection. The subsequent Nucleophilic Aromatic Substitution (SNAr) relies on the enhanced nucleophilicity of the exposed secondary morpholine amine[6].

Step-by-Step Procedure:

-

Deprotection: Dissolve the purified product from Protocol A in DCM (0.1 M). Add an equal volume of TFA (1:1 DCM:TFA). Stir at room temperature for 2 hours.

-

Self-Validation (In-Process QA): Confirm complete deprotection via 1H NMR. The massive singlet at ~1.45 ppm (representing the 9 protons of the tert-butyl group) must be entirely absent[5].

-

Evaporation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove trace TFA, yielding the amine trifluoroacetate salt.

-

SNAr Coupling: Dissolve the amine salt and 1.0 equivalent of the halogenated kinase core (e.g., an aryl chloride) in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to neutralize the TFA salt and act as an acid scavenger. Heat the mixture to 80–100 °C for 4–8 hours[6].

-

Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the final targeted kinase inhibitor via reverse-phase preparative HPLC.

Quantitative Data Presentation

The integration of the substituted morpholine ring profoundly alters the pharmacological landscape of the resulting drug. Table 1 summarizes the typical pharmacological shifts observed when utilizing this scaffold, while Table 2 provides expected synthesis metrics.

Table 1: Pharmacological Impact of the Morpholine Scaffold on Kinase Inhibitors

| Parameter | Impact of Morpholine Substitution | Mechanistic Causality |

| Aqueous Solubility | Increased by 10x to 50x | Introduction of the highly polar oxygen heteroatom reduces LogP[1]. |

| hERG Inhibition | Reduced (Safer Profile) | Reduced pKa compared to piperidine/acyclic amines prevents cardiotoxic binding[3]. |

| Target Affinity | Increased Potency (Lower IC50) | Oxygen acts as an H-bond acceptor; (R)-isomer perfectly aligns in the ATP pocket[3]. |

| BBB Permeability | Moderately Enhanced | The morpholine moiety mimics endogenous neurotransmitter structures, aiding CNS penetration[7]. |

Table 2: Standard Reaction Parameters & Quality Assurance Metrics

| Synthesis Step | Key Reagents | Avg. Yield Range | In-Process QA Marker |

| Reductive Amination | NaBH(OAc)3, DCE, AcOH | 75% – 97%[5] | Complete loss of aldehyde peak via LC-MS. |

| Boc Deprotection | TFA/DCM (1:1) | >95% (Quantitative) | Loss of tert-butyl singlet (~1.45 ppm) in 1H NMR[5]. |

| SNAr Coupling | Core-Cl, DIPEA, DMF, Heat | 60% – 85% | Appearance of final [M+H]+ mass; shift in UV spectrum. |

References

-

CymitQuimica. N-Boc-2-(2-Oxoethyl)morpholine Product Information.8

-

Sigma-Aldrich. Boc-morpholine.

-

Google Patents. AU2019211485A1 - GCN2 inhibitors and uses thereof.4

-

Google Patents. WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors. 6

-

Royal Society of Chemistry (RSC). Chapter 25: The Discovery of Checkpoint Kinase 1 Inhibitors: From Fragments to Clinical Candidate. 3

-

Benchchem. 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. 2

-

National Institutes of Health (NIH) - PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. 9

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. 7

-

Sigma-Aldrich. Heterocyclic Building Blocks.

-

ResearchGate. Emphasizing morpholine and its derivatives (MAID): A typical candidates of pharmaceutical importance. 1

-

Google Patents. AU2019211485A1 - GCN2 inhibitors and uses thereof (Detailed Reductive Amination Protocols).5

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. AU2019211485A1 - GCN2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. AU2019211485A1 - GCN2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Boc-2-(2-Oxoethyl)morpholine | CymitQuimica [cymitquimica.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Crude (R)-N-Boc-2-(2-Oxoethyl)morpholine

Introduction

Welcome to the technical support center for the purification of (R)-N-Boc-2-(2-Oxoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this key chiral building block. (R)-N-Boc-2-(2-Oxoethyl)morpholine, with its reactive aldehyde moiety and Boc-protected amine, presents unique challenges and opportunities in purification.[1][2] This resource consolidates field-proven insights and established methodologies to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification process in a direct, question-and-answer format.

Q1: What are the typical impurities I might encounter in my crude (R)-N-Boc-2-(2-Oxoethyl)morpholine?

Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is largely dependent on the synthetic route, but common contaminants include:

-

Unreacted Starting Materials: The most common impurity is often the starting alcohol, (R)-N-Boc-2-hydroxymethylmorpholine, from an incomplete oxidation reaction.[3][4]

-

Over-Oxidized Byproduct: The aldehyde can be susceptible to over-oxidation, leading to the formation of the corresponding carboxylic acid, (R)-N-Boc-morpholine-2-carboxylic acid.[5]

-

Aldehyde-Related Side Products: Aldehydes can undergo self-condensation (aldol reaction) or other side reactions, especially under non-neutral pH conditions.

-

Boc-Group-Related Impurities: Incomplete protection during synthesis can leave trace amounts of the free amine. Conversely, harsh workup conditions (e.g., strongly acidic) could cause premature deprotection of the Boc group.[6][7][8]

-

Residual Solvents and Reagents: Inorganic salts from workup and residual solvents are common and must be effectively removed.

Q2: How do I choose the most appropriate purification strategy?

The choice between chromatography, recrystallization, and extraction depends on the physical state of your crude product and the nature of the impurities.

-

Flash Column Chromatography: This is the most versatile and common method for purifying amorphous solids, oils, or complex mixtures where impurities have different polarities.[9][10] Given the morpholine moiety, specific considerations are required (see Q3).

-

Recrystallization: This is the ideal method if your crude product is a solid and you can identify a suitable solvent system. It is highly effective at removing small amounts of impurities and can be more scalable than chromatography.[][12]

-